molecular formula C8H5FN4O2 B2373606 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid CAS No. 951626-72-5

4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid

Cat. No. B2373606
CAS RN: 951626-72-5
M. Wt: 208.152
InChI Key: KRBXQWUJKIDCSD-UHFFFAOYSA-N
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Description

4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H5FN4O2 . It is also known as FTBA.


Molecular Structure Analysis

The molecular structure of 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 208.15 g/mol . The IUPAC name for this compound is 2-fluoro-4-(2H-tetrazol-5-yl)benzoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid include a molecular weight of 208.15 g/mol, a topological polar surface area of 91.8 Ų, and a complexity of 253 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

PET Imaging Agent Development

Wang et al. (2014) synthesized a new fluorine-18-labeled bexarotene analogue for positron emission tomography (PET) imaging of retinoid X receptor. This compound was derived from 2-fluoro-4-methylbenzoic acid, demonstrating the potential of fluorinated benzoic acid derivatives in developing imaging agents for PET scans (Wang et al., 2014).

Metal-Organic Frameworks (MOFs) for Gas Adsorption

Pachfule et al. (2011) reported on the synthesis, structure, and gas adsorption properties of Metal Organic Frameworks (MOFs) synthesized from 2-fluoro-4-(1H-tetrazole-5-yl)benzoic acid. These MOFs demonstrated significant adsorption properties for gases like hydrogen and carbon dioxide, highlighting the use of fluorinated benzoic acid derivatives in constructing MOFs for gas storage and separation applications (Pachfule et al., 2011).

Coordination Polymers for Spectral Studies

Song et al. (2009) studied coordination polymers created from different benzoic acids, including tetrazole-benzoate derivatives. They analyzed how ligand modifications, such as fluorination, influence the structures and properties of these polymers. This research contributes to understanding how fluorinated benzoic acids can be utilized in designing coordination polymers with potential applications in photoluminescence and material science (Song et al., 2009).

Luminescent Sensor Development

Zhang et al. (2017) developed a novel coordination polymer featuring 4-(1H-tetrazol-5-yl)-benzoic acid, demonstrating its effectiveness as a luminescent sensor. This polymer showed high sensitivity and selectivity for detecting aluminum ions and nitroaromatic explosives in aqueous solutions, suggesting the potential of fluorinated benzoic acid derivatives in sensor technology (Zhang et al., 2017).

Crystal Structure Analysis

Li et al. (2008) conducted a study on the crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate. This research adds to the understanding of the molecular and crystal structure of fluorinated benzoic acid derivatives, which is crucial in the development of new materials and drugs (Li et al., 2008).

Future Directions

Future research could focus on the synthesis and evaluation of 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid and its derivatives for potential biological activities. Similar compounds have shown promising results as anticancer agents , suggesting that 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid could also have potential therapeutic applications.

properties

IUPAC Name

4-fluoro-2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBXQWUJKIDCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2C=NN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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